2-Methyl-3-oxobutanedioic acid
Overview
Description
2-Methyl-3-oxobutanedioic acid is an organic compound with the molecular formula C5H6O5. It is also known by its IUPAC name, this compound. This compound is a derivative of succinic acid and is characterized by the presence of both a methyl group and a keto group on the succinic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-oxobutanedioic acid can be synthesized through various synthetic routes. One common method involves the oxidation of 2-methylsuccinic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, 2-methyl-3-oxosuccinic acid is often produced through the catalytic oxidation of 2-methylsuccinic acid. This process involves the use of metal catalysts such as platinum or palladium, which facilitate the oxidation reaction under milder conditions compared to traditional chemical oxidants. The industrial production process is optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxobutanedioic acid undergoes various chemical reactions, including:
Reduction: Reduction of 2-methyl-3-oxosuccinic acid can yield 2-methylsuccinic acid, reversing the oxidation process.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and metal catalysts such as platinum or palladium.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: 2-Methyl-3-oxosuccinate.
Reduction: 2-Methylsuccinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-oxobutanedioic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-3-oxosuccinic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate protons to acceptor molecules, influencing various biochemical reactions. The compound’s keto group allows it to participate in redox reactions, making it a versatile intermediate in metabolic pathways .
Comparison with Similar Compounds
2-Methyl-3-oxobutanedioic acid can be compared to other similar compounds such as:
Succinic acid: Lacks the methyl and keto groups, making it less reactive in certain chemical reactions.
2-Methylsuccinic acid: Similar structure but lacks the keto group, affecting its reactivity and applications.
3-Oxosuccinic acid: Lacks the methyl group, influencing its chemical properties and reactivity.
The presence of both the methyl and keto groups in 2-methyl-3-oxosuccinic acid makes it unique and enhances its reactivity and versatility in various chemical and biochemical applications .
Properties
IUPAC Name |
2-methyl-3-oxobutanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c1-2(4(7)8)3(6)5(9)10/h2H,1H3,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJNNMFPXAHDPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306805 | |
Record name | 2-Methyl-3-oxobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642-93-3 | |
Record name | 2-Methyl-3-oxobutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=642-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-oxobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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